2,6-Dinitrotoluene-alpha,alpha,alpha-d3
Description
Significance of Isotopic Labeling in Chemical and Environmental Sciences
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process. epa.gov By replacing a common isotope with a less abundant one, such as replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), scientists can distinguish the labeled molecule from its naturally occurring counterparts. scispec.co.th This is particularly valuable in complex matrices like environmental samples, where numerous compounds can interfere with analysis. scispec.co.th
In chemical and environmental sciences, isotopic labeling serves several critical functions:
Quantitative Analysis: Deuterated compounds are widely used as internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). scispec.co.thcswab.org An internal standard is a known amount of a compound added to a sample to aid in the quantification of a target analyte. Because a deuterated standard is chemically almost identical to the analyte of interest, it behaves similarly during sample preparation and analysis, correcting for variations and improving the accuracy and precision of the results. scispec.co.thhealth.mil
Tracer Studies: Labeled compounds can be used to trace the path of pollutants in the environment, helping to understand their transport, degradation, and fate. researchgate.net
Reaction Mechanism Studies: By observing the position of the isotopic label in the products of a chemical reaction, researchers can deduce the mechanism by which the reaction occurs. epa.gov
Overview of Dinitrotoluene Isomers in Academic Inquiry
Dinitrotoluene (DNT) is a chemical compound that exists in six isomeric forms, with 2,4-DNT and 2,6-DNT being the most common. osd.mil These compounds are not naturally occurring but are produced in large quantities for industrial purposes. epa.gov
The primary uses of DNT isomers include:
Production of Polyurethane Foams: DNT is a key precursor in the manufacture of toluene (B28343) diisocyanate (TDI), which is used to produce flexible polyurethane foams for furniture, bedding, and automotive interiors. epa.govresearchgate.net
Explosives Manufacturing: DNT is used in the production of trinitrotoluene (TNT) and as a component in some propellants and explosives. osd.mileurachem.org
Dye Synthesis: DNT isomers are also used in the synthesis of various dyes. eurachem.org
Due to their widespread use, DNT isomers are significant environmental contaminants. They are frequently found in soil and groundwater near manufacturing facilities, military sites, and hazardous waste sites. researchgate.netcdc.gov Both 2,4-DNT and 2,6-DNT are classified as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity. osd.mil Consequently, there is a substantial body of academic research focused on the detection, quantification, and remediation of DNT isomers in the environment. researchgate.net
Rationale for Deuterium Enrichment in 2,6-Dinitrotoluene (B127279) Research
The analytical challenge in DNT research lies in accurately and reliably quantifying the different isomers, often at trace levels, in complex environmental matrices. This is where the use of deuterated 2,6-Dinitrotoluene, specifically 2,6-Dinitrotoluene-alpha,alpha,alpha-d3, becomes crucial.
The rationale for using this deuterated compound as an internal standard is multifaceted:
Similar Chemical and Physical Properties: 2,6-DNT-d3 has nearly identical chemical and physical properties to the native 2,6-DNT. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation, effectively mimicking the analyte's behavior and compensating for any losses or variations during the analytical process. scispec.co.th
Distinct Mass Spectrometric Signature: While chemically similar, the three deuterium atoms in the methyl group of 2,6-DNT-d3 give it a molecular weight that is three mass units higher than the unlabeled compound. plos.org This mass difference allows a mass spectrometer to easily distinguish between the analyte and the internal standard, enabling precise quantification through isotope dilution analysis. scispec.co.th
Improved Accuracy and Precision: By correcting for matrix effects and variations in instrument response, the use of 2,6-DNT-d3 as an internal standard significantly enhances the accuracy and precision of DNT quantification. scispec.co.th This is particularly important for regulatory monitoring and risk assessment, where reliable data is essential.
A key application of 2,6-Dinitrotoluene-d3 is in the analysis of explosives in environmental samples. In a study demonstrating the capabilities of a gas chromatography/mass spectrometry (GC/MS) system for explosives analysis, 2,6-DNT-d3 was selected as the internal standard for the quantification of a wide range of nitroaromatic, nitramine, and nitrate (B79036) ester explosives in a soil matrix. scispec.co.th The use of this deuterated internal standard contributed to the high precision of the method, with coefficients of variation for the calculated concentrations of the target explosives being less than 7%. scispec.co.th
The following table presents a summary of the performance of the GC/MS method for the analysis of various explosives using 2,6-Dinitrotoluene-d3 as an internal standard. scispec.co.th
| Analyte | Linearity Range (pg/µL) | Precision (% RSD, n=7) |
| Nitrobenzene | 1 - 1000 | < 6.5 |
| 2-Nitrotoluene (B74249) | 5 - 1000 | < 6.5 |
| 3-Nitrotoluene | 5 - 1000 | < 6.5 |
| 4-Nitrotoluene | 5 - 1000 | < 6.5 |
| 1,3-Dinitrobenzene | 1 - 1000 | < 6.5 |
| 2,6-Dinitrotoluene | 1 - 1000 | < 1.0 |
| 2,4-Dinitrotoluene | 1 - 1000 | < 6.5 |
| 2,4,6-Trinitrotoluene (B92697) (TNT) | 1 - 1000 | < 6.5 |
| Tetryl | 5 - 1000 | < 6.5 |
Data sourced from a technical note on the analysis of explosives by chemical ionization GC/MS. scispec.co.th
This data demonstrates the effectiveness of using 2,6-Dinitrotoluene-d3 as an internal standard to achieve high-quality quantitative results in the complex matrix of a soil extract. The excellent precision, particularly for 2,6-Dinitrotoluene itself, underscores the value of this isotopically labeled compound in academic and environmental research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dinitro-2-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDKALNCIHHNI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584151 | |
| Record name | 2-(~2~H_3_)Methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-90-7 | |
| Record name | Benzene, 2-(methyl-d3)-1,3-dinitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(~2~H_3_)Methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-90-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6 Dinitrotoluene Alpha,alpha,alpha D3
Isotopic Labeling Strategies for Dinitrotoluene Derivatives
Isotopic labeling of dinitrotoluene (DNT) derivatives, particularly with deuterium (B1214612), requires careful strategic planning to ensure high isotopic purity and regioselectivity. The primary approaches involve either direct deuteration of the DNT molecule or the synthesis of a deuterated precursor prior to nitration.
Deuteration at the Methyl Group (alpha,alpha,alpha positions)
Direct deuteration of the methyl group on the 2,6-dinitrotoluene (B127279) ring is a challenging endeavor due to the strong electron-withdrawing nature of the two nitro groups. These groups deactivate the aromatic ring and the benzylic protons of the methyl group, making them less susceptible to simple acid- or base-catalyzed hydrogen-deuterium exchange reactions.
However, specialized catalytic systems can facilitate this exchange. Transition metal catalysts, under appropriate conditions of temperature and deuterium gas pressure, can activate the C-H bonds of the methyl group. This process, known as catalytic H-D exchange, would involve the reversible oxidative addition of the C-H bond to the metal center, followed by reductive elimination after exchange with deuterium from the surrounding environment. While specific protocols for 2,6-DNT are not widely published, principles from related deuteration of methylarenes can be adapted.
Another potential, though less common, method involves the generation of a radical or an anionic species at the benzylic position, which could then be quenched with a deuterium source like D₂O. This approach would require potent reagents and careful control to avoid unwanted side reactions, given the sensitive nature of the nitroaromatic compound.
Synthetic Precursor Considerations for Selective Deuteration
A more feasible and widely applicable strategy for synthesizing 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 involves the use of a deuterated precursor. This approach circumvents the difficulties of direct deuteration on a deactivated ring system. The general pathway involves synthesizing toluene-d₃ (where the methyl group is fully deuterated) and then performing a regioselective dinitration.
The synthesis of toluene-d₃ can be achieved through several established methods:
Reduction of a Benzoic Acid Derivative: Benzoic acid can be reduced to benzyl (B1604629) alcohol, which is then converted to benzyl bromide. Subsequent reduction with a deuteride (B1239839) reagent like lithium aluminum deuteride (LiAlD₄) would yield toluene-d₃.
Grignard Reaction: The reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), provides a direct route to toluene-d₃.
Once toluene-d₃ is obtained, the next critical step is the dinitration. The nitration of toluene (B28343) is a well-studied industrial process. mdpi.com Typically, a mixture of nitric acid and sulfuric acid is used. The methyl group is an ortho-, para-director. The first nitration yields a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene. A second nitration introduces another nitro group. Nitration of 2-nitrotoluene gives a mixture of 2,4- and 2,6-dinitrotoluene. chemicalbook.comchemicalbook.com Direct dinitration of toluene yields a mixture of isomers, predominantly 2,4-DNT (around 80%) and 2,6-DNT (around 20%). chemicalbook.com
To obtain 2,6-Dinitrotoluene-d₃, the resulting isomer mixture must be separated. This can be accomplished by techniques such as fractional crystallization or chromatography, taking advantage of the different physical properties of the isomers. google.com
Table 1: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Deuteration | H-D exchange on 2,6-DNT using a catalyst. | Fewer synthetic steps. | Harsh reaction conditions may be required; potential for low yields and side reactions; catalyst development may be necessary. |
| Precursor Synthesis | Synthesis of toluene-d₃ followed by dinitration. | Utilizes well-established reactions; allows for high isotopic enrichment. | Multi-step process; requires separation of isomers after nitration. |
Advanced Synthetic Routes to Labeled Nitroaromatic Compounds
Catalytic Oxidation Methods Utilizing Dinitrotoluene (DNT) as a Starting Material
While seemingly counterintuitive for the synthesis of the target compound, catalytic oxidation of the methyl group of DNT is a relevant area of research, particularly in the context of degradation studies and the synthesis of DNT metabolites. cdc.govnih.govdtic.mil For instance, the oxidation of the methyl group can lead to the formation of dinitrobenzyl alcohol, dinitrobenzaldehyde, and dinitrobenzoic acid. nih.govdtic.mil
In the context of isotopic labeling, these oxidized products, if labeled, can serve as important analytical standards. For example, if this compound were subjected to biological or environmental degradation, one might expect to see the formation of 2,6-dinitrobenzyl alcohol-d₂. The synthesis of these deuterated metabolites for use as reference standards would begin with the labeled 2,6-DNT-d₃. Therefore, while not a direct route to the title compound, catalytic oxidation is an important related methodology for the broader application of labeled DNTs. DFT studies have been used to model the oxidation reactions of 2,6-dinitrotoluene with permanganate, examining the competition between the oxidation of the methyl group and the aromatic ring. researchgate.net
Stereoselective and Regioselective Synthesis Approaches
Regioselectivity is a paramount concern in the synthesis of 2,6-Dinitrotoluene, whether labeled or unlabeled. As mentioned, the standard dinitration of toluene yields a mixture of isomers. chemicalbook.com Advanced methods aim to improve the regioselectivity towards the 2,6-isomer. This can involve the use of specific nitrating agents, catalysts, or directing groups that favor nitration at the ortho positions while minimizing the formation of the 2,4-isomer.
For example, the choice of nitrating system and reaction conditions (e.g., temperature, acid concentration) can influence the isomer ratio. While achieving perfect regioselectivity for the 2,6-isomer is difficult due to the inherent directing effects of the methyl group, optimization of these parameters can enrich the desired product, simplifying subsequent purification steps. Research into novel catalysts for nitration reactions continues to be an active area, with the goal of developing highly regioselective processes for the synthesis of specific nitroaromatic isomers. nih.gov
Mechanistic Investigations Utilizing 2,6 Dinitrotoluene Alpha,alpha,alpha D3
Probing Reaction Pathways Through Deuterium (B1214612) Isotope Effects
The substitution of hydrogen with deuterium in the methyl group of 2,6-dinitrotoluene (B127279) allows researchers to explore the intricacies of reaction mechanisms. The primary kinetic isotope effect (kH/kD), the ratio of the rate constant for the reaction of the non-deuterated compound (kH) to that of the deuterated compound (kD), is a particularly informative measure. A significant primary KIE (typically > 2) is indicative of the C-H (or C-D) bond being broken in the rate-determining step of the reaction.
Elucidation of Rate-Determining Steps in Chemical Transformations
The use of deuterated dinitrotoluene analogues has been instrumental in identifying rate-determining steps in various chemical transformations. While specific studies on 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 are limited in publicly available literature, extensive research on the closely related compound 2,4,6-trinitrotoluene-d3 (TNT-d3) provides a strong framework for understanding the application of this technique.
For instance, in the reaction of 2,4,6-trinitrotoluene (B92697) (TNT) with bases, the abstraction of a proton from the methyl group is a key step. Studies utilizing TNT-d3 have demonstrated a significant kinetic isotope effect, confirming that this proton abstraction is indeed the rate-determining step. For example, the reaction of TNT and TNT-d3 with sodium isopropoxide in isopropanol showed a notable isotope effect, indicating that the formation of the TNT anion involves a rate-determining proton transfer. researchgate.net Similarly, initial rate studies of the reaction with sodium and potassium t-butoxide in t-butanol established a hydrogen-deuterium kinetic isotope effect of 8 ± 1 for the formation of the anion. researchgate.net
These findings are directly analogous to what would be expected for 2,6-dinitrotoluene. The presence of two electron-withdrawing nitro groups on the aromatic ring acidifies the protons of the methyl group, making them susceptible to abstraction by a base. By comparing the reaction rates of 2,6-dinitrotoluene and its alpha,alpha,alpha-d3 isotopologue with a given base, one can definitively determine if the C-H/C-D bond cleavage is the slowest step in the reaction sequence.
A hypothetical reaction scenario is presented in the table below, illustrating how kinetic data can be used to pinpoint the rate-determining step.
| Reactant | Base | Rate Constant (k) | kH/kD | Implication |
| 2,6-Dinitrotoluene | Base A | kH | \multirow{2}{}{7.5} | C-H bond cleavage is the rate-determining step. |
| 2,6-Dinitrotoluene-d3 | Base A | kD | ||
| 2,6-Dinitrotoluene | Base B | kH | \multirow{2}{}{1.1} | C-H bond cleavage is not the rate-determining step. |
| 2,6-Dinitrotoluene-d3 | Base B | kD |
Analysis of Proton/Deuteron Transfer Phenomena
The study of proton and deuteron transfer reactions is fundamental to understanding a wide range of chemical and biological processes. This compound is an ideal substrate for investigating the kinetics and thermodynamics of these transfer events. The kinetic isotope effect provides valuable information about the transition state of the proton/deuteron transfer reaction.
Again, drawing from studies on the analogous TNT-d3, the reaction with sodium isopropoxide in isopropanol provides specific kinetic parameters for deuteron transfer. researchgate.net The forward rate constant for deuteron transfer (kiD) was determined to be 850 ± 100 M⁻¹s⁻¹ at 30 °C. researchgate.net The activation parameters for this process were also elucidated, with an enthalpy of activation (ΔH≠) of 14.9 ± 1.1 kcal mol⁻¹ and an entropy of activation (ΔS≠) of 5.1 ± 2.9 cal deg⁻¹ mol⁻¹. researchgate.net
Such detailed kinetic analysis allows for a deeper understanding of the transition state geometry. According to theory, a symmetrical transition state, where the proton/deuteron is equally shared between the donor and acceptor, is expected to exhibit the maximum kinetic isotope effect. Deviations from this maximum can provide insights into whether the transition state is "early" (reactant-like) or "late" (product-like).
Studying Intramolecular and Intermolecular Processes
Beyond its use in probing reaction pathways involving bases, this compound can also be employed to study a variety of intramolecular and intermolecular dynamic processes.
Hydrogen/Deuterium Transfer Mechanisms
Isotopic labeling is a key technique for tracing the movement of atoms within and between molecules. While direct studies on hydrogen/deuterium transfer mechanisms involving this compound are not readily found, the principles are well-established. For example, in photochemical reactions, the transfer of a hydrogen atom from the methyl group to one of the nitro groups is a potential reaction pathway. By using the deuterated compound and analyzing the products using techniques like mass spectrometry and NMR spectroscopy, it would be possible to determine if such a transfer occurs and to what extent.
Molecular Rearrangements and Isomerization Kinetics
The study of molecular rearrangements and isomerization can be significantly aided by the use of isotopically labeled compounds. If a reaction involving 2,6-dinitrotoluene leads to a rearranged product where the methyl group is in a different position, the use of this compound would allow for the unambiguous tracking of the deuterated methyl group.
Furthermore, if 2,6-dinitrotoluene were to undergo isomerization to another dinitrotoluene isomer, the rate of this process could be influenced by the isotopic substitution at the methyl group. This would manifest as a secondary kinetic isotope effect, which, although typically smaller than a primary KIE, can still provide valuable information about changes in hybridization and bonding at or near the labeled position during the transition state of the isomerization.
While specific experimental data for molecular rearrangements and isomerization kinetics of this compound is not prevalent in the reviewed literature, the application of deuterium labeling remains a potent method for future investigations into these complex processes.
Analytical Science Applications of 2,6 Dinitrotoluene Alpha,alpha,alpha D3
Isotope Dilution Mass Spectrometry in Environmental Analysis
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The U.S. Environmental Protection Agency (EPA) has endorsed the use of isotope dilution with stable, isotopically labeled analogs for the analysis of 2,4- and 2,6-DNT by gas chromatography/mass spectrometry (GC/MS). cdc.gov This approach is instrumental in overcoming matrix effects and variations in sample preparation and instrument response.
The quantification of dinitrotoluenes in complex environmental samples such as soil and water is often challenging due to the presence of interfering substances. The use of 2,6-DNT-d3 as an internal standard allows for the accurate determination of native dinitrotoluene concentrations. In one analytical method, a deuterated analog of 2,6-Dinitrotoluene (B127279) was chosen as the internal standard for the analysis of selected nitroaromatic, nitramine, and nitrate (B79036) ester explosives. scispec.co.th For instance, in the analysis of a soil matrix, a blank soil sample was spiked to assess the method's performance, demonstrating the utility of the internal standard in a complex matrix. scispec.co.th
To prepare a soil matrix for analysis, approximately 20 grams of soil can be sonicated with about 50 mL of acetonitrile (B52724) in an ice water bath for three hours. The resulting acetonitrile extract is then filtered and concentrated under nitrogen. scispec.co.th This extract can then be spiked with the internal standard and analytes of interest to create a matrix spike/matrix-spike duplicate for analysis. scispec.co.th
Table 1: Example of Matrix Spike Analysis for Dinitrotoluenes in Soil
| Analyte | Spiking Concentration (pg/µL) | Matrix Spike Recovery (%) | Matrix Spike Duplicate Recovery (%) | Relative Percent Difference (%) |
|---|---|---|---|---|
| 2,4-Dinitrotoluene | 50 | - | - | - |
| 2,6-Dinitrotoluene | 50 | - | - | - |
Note: Specific recovery and RPD values would be determined experimentally. This table illustrates the type of data generated.
The development of analytical methods for trace contaminant analysis benefits significantly from the use of deuterated internal standards like 2,6-DNT-d3. These standards are crucial for validating methods that aim to detect and quantify low levels of contaminants. For example, a method using GC with negative chemical ionization selected ion monitoring (NCI SIM) coupled with a mass spectrometer can achieve low detection limits for explosives. scispec.co.th In such a method, 2,6-DNT-d3 is added to calibration standards and samples to ensure accurate quantification.
A typical calibration curve for such a method might range from 1 to 1000 picograms per microliter (pg/µL) for many explosive compounds. scispec.co.th The precision of such a method can be evaluated by performing multiple replicate analyses of a spiked sample. For example, seven replicate injections of a 50 pg/µL sample demonstrated coefficients of variation of less than 7% for all compounds analyzed, with the precision for 2,6-Dinitrotoluene at the same concentration being less than 1%. scispec.co.th
Table 2: Performance of a GC/MS Method for Explosives using 2,6-DNT-d3 Internal Standard
| Compound | Linearity Range (pg/µL) | Coefficient of Variation (% RSD, n=7) at 50-250 pg/µL |
|---|---|---|
| Nitrobenzene | 1 - 1000 | < 6.5 |
| 2,4-Dinitrotoluene | 5 - 1000 | < 6.5 |
| 2,6-Dinitrotoluene | 5 - 1000 | < 1.0 (at 50 pg/µL) |
| Tetryl | - | < 6.5 |
Data sourced from a study on the analysis of explosives by chemical ionization GC/MS. scispec.co.th
Chromatographic Methodologies with Deuterated Internal Standards
In chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), deuterated internal standards are invaluable for improving the reliability of analytical results. They co-elute closely with their non-deuterated counterparts, allowing for effective correction of variations in injection volume and instrument response.
The primary role of an internal standard in chromatography is to compensate for analytical variability. By adding a known amount of 2,6-DNT-d3 to every sample and standard, any fluctuations during the analytical process that affect the target analyte will similarly affect the internal standard. This allows for the calculation of a response factor, which leads to more accurate and precise quantification. In a GC/MS analysis of explosives, the internal standard's area count precision was monitored across all injections, including standards and unknown samples, to ensure the stability of the analytical system. scispec.co.th
The analysis of dinitrotoluene isomers can be challenging due to their similar chemical properties. However, chromatographic methods have been developed to separate these compounds effectively. For instance, HPLC methods can be optimized to achieve baseline separation of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene, which is crucial for their individual quantification. plos.org
Environmental samples are often contaminated with a mixture of different explosives and their degradation products. Analytical methods must therefore be capable of quantifying multiple analytes simultaneously. The use of 2,6-DNT-d3 as an internal standard is beneficial in these multi-analyte methods. A single internal standard can be used to quantify a range of nitroaromatic compounds, simplifying the analytical procedure.
In a comprehensive analysis of explosives, standard solutions containing a variety of nitroaromatic, nitramine, and nitrate ester explosives can be prepared, with 2,6-DNT-d3 serving as the universal internal standard for all target compounds. scispec.co.th The analysis time for such a multi-analyte method can be optimized to be less than seven minutes, with retention times for various explosives ranging from approximately 1.95 minutes to 6.31 minutes. scispec.co.th
Environmental Biotransformation Research of Dinitrotoluenes: Isotopic Insights
Microbial Degradation Mechanisms of Dinitrotoluene Isomers
The microbial breakdown of dinitrotoluene (DNT) isomers, such as 2,6-dinitrotoluene (B127279), is a key area of environmental research, driven by the need to remediate contaminated soil and groundwater. nih.gov These compounds are common pollutants at sites of former munitions production. nih.gov While bacteria capable of mineralizing 2,4-DNT are frequently isolated from contaminated materials, those that can metabolize 2,6-DNT have been more challenging to identify. nih.gov
Specific bacterial strains have been isolated and characterized for their ability to utilize 2,6-dinitrotoluene (2,6-DNT) as a sole source of carbon and nitrogen. nih.govdtic.mil Among these are Burkholderia cepacia strain JS850 and Hydrogenophaga palleronii strain JS863. nih.govdtic.mil These strains initiate the degradation of 2,6-DNT through an oxidative pathway, which differs from the one used for 2,4-DNT. nih.gov Another identified bacterium, Rhodococcus pyridinivorans NT2, has also been shown to grow on 2,6-DNT as its only carbon and nitrogen source. researchgate.net
The enzymatic process in Burkholderia cepacia and Hydrogenophaga palleronii begins with a dioxygenation reaction. nih.govdtic.milasm.org This initial step, catalyzed by a dioxygenase enzyme, converts 2,6-DNT into 3-methyl-4-nitrocatechol and releases a nitrite (B80452) group. nih.govdtic.mil The 3-methyl-4-nitrocatechol then undergoes an extradiol ring cleavage, yielding 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid. nih.govdtic.mil In contrast, the degradation by Rhodococcus pyridinivorans NT2 follows a reductive metabolic pathway, involving a nitroreductase that catalyzes the nitroreduction of 2,6-DNT. researchgate.net
Interestingly, many bacterial strains that can degrade 2,4-DNT are also capable of converting 2,6-DNT to 3-methyl-4-nitrocatechol, but they cannot metabolize this intermediate further. nih.govdtic.mil
Bacterial Strains and Enzymes in 2,6-Dinitrotoluene Degradation
| Bacterial Strain | Initial Enzyme(s) | Initial Reaction | Key Intermediate |
|---|---|---|---|
| Burkholderia cepacia JS850 | Dioxygenase | Dioxygenation | 3-Methyl-4-nitrocatechol nih.govdtic.mil |
| Hydrogenophaga palleronii JS863 | Dioxygenase | Dioxygenation | 3-Methyl-4-nitrocatechol nih.govdtic.mil |
| Rhodococcus pyridinivorans NT2 | Nitroreductase | Nitroreduction | 2-Methyl-3-nitroaniline researchgate.net |
The use of isotopically labeled compounds, such as 2,6-Dinitrotoluene-alpha,alpha,alpha-d3, is a powerful technique for elucidating complex metabolic pathways. While specific studies on the biotransformation of 2,6-DNT-d3 are not detailed in the available literature, the principles of using deuterium (B1214612) labeling are well-established from research on related compounds like toluene (B28343) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.govresearchgate.netnih.gov
Deuterium labeling allows researchers to trace the fate of the molecule and its fragments as it is processed by microorganisms. By replacing hydrogen atoms on the methyl group of 2,6-dinitrotoluene with deuterium, the mass of the compound and its subsequent metabolites is increased. This mass shift can be readily detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This enables the unambiguous identification of metabolites derived from the original labeled compound, distinguishing them from the complex background of other organic molecules in a biological system. nih.gov
For example, in studies of toluene metabolism, deuteration of the methyl group was used to investigate the formation of different products, revealing how changes to the molecule affect enzymatic processing. nih.gov Similarly, deuterium-labeled analogs of TNT biotransformation products have been synthesized to serve as reference standards for stable isotope dilution techniques and for NMR spectroscopic studies. nih.govresearchgate.net This approach allows for precise quantification of metabolites and helps to confirm proposed degradation pathways. The application of this methodology to this compound would enable researchers to track the transformation of the deuterated methyl group, confirming whether it is oxidized or retained during the degradation process and helping to identify the full sequence of metabolic intermediates.
Abiotic Transformation Processes and Kinetic Studies
In addition to microbial activity, abiotic processes play a significant role in the environmental fate of dinitrotoluenes. These processes, including photolysis and sorption, govern the transformation, transport, and bioavailability of these contaminants in the environment.
Photolysis, or degradation by sunlight, is a significant transformation mechanism for dinitrotoluenes in aquatic environments. dtic.milepa.govdtic.mil The rate of photolytic degradation follows first-order reaction kinetics and is influenced by the wavelength of light. researchgate.net For instance, the photolysis of 2,6-DNT in seawater exposed to light with wavelengths between 295 and 395 nm was observed to have a half-life of 5 hours; however, no degradation was seen at wavelengths above 395 nm. researchgate.net
The photolytic transformation of 2,6-DNT in natural seawater results in the formation of several products. researchgate.net In contrast, hydrolysis is considered a negligible degradation pathway for dinitrotoluenes in the environment. cdc.gov
Photolytic Degradation Products of Dinitrotoluene Isomers
| Parent Compound | Degradation Product | Reference |
|---|---|---|
| 2,6-Dinitrotoluene | 2,6-Dinitrobenzaldehyde | researchgate.net |
| 2,6-Dinitrotoluene | 2,6-Dinitrobenzyl alcohol | researchgate.net |
| 2,6-Dinitrotoluene | 2,6-Dinitrobenzylnitrile | researchgate.net |
| 2,4-Dinitrotoluene | 2,4-Dinitrobenzyl alcohol | researchgate.net |
| 2,4-Dinitrotoluene | 2,4-Dinitrobenzaldehyde | researchgate.net |
| 2,4-Dinitrotoluene | 2,4-Dinitrobenzoic acid | researchgate.net |
The movement and bioavailability of dinitrotoluenes in the environment are heavily influenced by sorption processes, which involve the adherence of the chemical to soil and sediment particles. Dinitrotoluenes are generally considered to be slightly mobile in soil. epa.gov Their relatively low octanol-water partition coefficients (log Kow of 1.98–2.18) suggest they are not highly adsorbed to soil or sediment and may leach from the soil into groundwater. cdc.gov Some studies have categorized sorption as a slight or unimportant factor in the environmental fate of DNTs. dtic.mildtic.mil
However, other research indicates that strong sorption of DNTs to soil organic matter can occur. researchgate.net The chemical nature of the soil organic matter, as well as the clay content, can significantly affect the extent of sorption. researchgate.net Under anoxic conditions, the sorption of DNTs has been observed to be greater than that of their amino- and diamino-transformation products. cdc.gov This sorption can reduce the bioavailability of the compounds to microorganisms and plants. cdc.gov The adsorption of TNT, a related compound, has been shown to correlate with cation exchange capacity, extractable iron, clay content, and percent organic carbon in soil. dtic.mil
Factors Influencing Sorption of Dinitrotoluenes
| Environmental Factor | Influence on Sorption | Significance |
|---|---|---|
| Soil Organic Matter | Increases sorption researchgate.net | Reduces mobility and bioavailability cdc.gov |
| Clay Content | Increases sorption researchgate.netdtic.mil | Affects transport through soil profile |
| Oxygen Level (Redox) | Sorption of DNTs is greater in anoxic conditions than their metabolites cdc.gov | Impacts the relative binding of parent vs. daughter products |
| Cation Exchange Capacity | Positively correlated with TNT sorption dtic.mil | Indicates soil's ability to retain contaminants |
Computational Chemistry and Theoretical Modeling of Dinitrotoluenes
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are instrumental in elucidating the fundamental properties of molecules, such as their three-dimensional structure and conformational preferences. These investigations form the basis for understanding the physical and chemical behavior of 2,6-Dinitrotoluene-alpha,alpha,alpha-d3.
Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure of dinitrotoluenes. rsc.orgresearchgate.net By solving the Kohn-Sham equations, DFT allows for the determination of electron density and, consequently, the prediction of molecular geometries, vibrational frequencies, and other electronic properties.
| Computational Method | Basis Set | Key Findings for Dinitrotoluenes | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | Determination of stable conformers, structural parameters, and IR vibrational frequencies. | rsc.org |
| DFT (B3LYP) | 6-31+G, 6-311+G | Calculation of Raman intensities and frequencies for TNT, applicable to DNT isomers. | researchgate.net |
| MNDO-PM3 | N/A | Calculation of molecular structure and vibrational spectra for TNT and TNT-α-d3. | researchgate.net |
The conformation of 2,6-DNT, particularly the orientation of the methyl and nitro groups, is crucial for its interactions and reactivity. Conformational analysis involves mapping the potential energy surface of the molecule as a function of specific dihedral angles. libretexts.orglibretexts.org A key aspect of this for 2,6-DNT is the internal rotation of the methyl group.
The barrier to this rotation is influenced by steric and electronic effects from the adjacent nitro groups. iucr.org Computational methods can calculate the energy profile of this rotation, identifying the most stable (lowest energy) and least stable (highest energy) conformations. The energy difference between these states is the rotational barrier. In symmetrically substituted toluenes, the potential for methyl rotation can be complex. iucr.org For 2,6-DNT, the steric hindrance from the two ortho nitro groups creates a significant barrier to rotation compared to toluene (B28343) itself. The deuteration of the methyl group in this compound increases its mass, which affects the dynamics of the rotation and its vibrational modes, but the potential energy barrier, determined by the electronic structure, remains effectively unchanged.
Simulation of Intermolecular Interactions and Self-Assembly
Understanding how molecules of this compound interact with each other and with their environment is key to predicting their behavior in condensed phases and on surfaces.
The fate of dinitrotoluenes in the environment is heavily dependent on their interaction with soil and sediment particles. cdc.gov Computational modeling can simulate the adsorption of 2,6-DNT onto various environmental surfaces, such as clays (B1170129) and organic matter, to determine the energetics of these processes.
Static adsorption tests and thermodynamic analyses have shown that the adsorption of 2,6-DNT onto soil can be a spontaneous and endothermic process. researchgate.net Computational studies can complement these experimental findings by calculating the adsorption energy, which is the change in energy when a molecule moves from the gas or solution phase to a surface. These calculations can identify the most favorable adsorption sites and orientations. For nitroaromatic compounds, adsorption to soil is often influenced by the formation of electron-donor-acceptor complexes with soil components. cdc.gov The soil/water partitioning coefficients (Kds), which quantify the mobility potential of compounds like 2,6-DNT in soil, have been measured and can be correlated with computational predictions. researchgate.net
| Compound | Surface | Key Findings | Reference |
|---|---|---|---|
| 2,6-DNT | Soil | Adsorption is spontaneous and endothermic; described by the Freundlich model. | researchgate.net |
| 2,4-DNT & 2,6-DNT | Camp Edwards Soil | Mean adsorption Kd values were 3.2 and 2.6 L/kg, respectively. | researchgate.net |
| Dinitrotoluenes | Soil | Not highly adsorbed to soil or sediment; may leach to groundwater. | cdc.gov |
The forces that govern the adsorption and self-assembly of molecules are primarily non-covalent interactions. wikipedia.org These include van der Waals forces (specifically London dispersion forces), electrostatic interactions (dipole-dipole), and hydrogen bonding, as well as π-π stacking interactions between aromatic rings. wikipedia.orgnih.govresearchgate.net
For 2,6-DNT, the electron-withdrawing nitro groups create a partial positive charge on the aromatic ring, making it an electron acceptor in π-π stacking interactions with electron-rich aromatic systems. researchgate.net DFT studies using functionals that properly account for dispersion forces, such as ωB97XD, are suitable for investigating these weak interactions. nih.govresearchgate.net Analysis methods like Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions, revealing, for example, the presence of hydrogen bonds and π-π stacking. nih.govresearchgate.net These non-covalent interactions are critical in determining the crystal packing of 2,6-DNT and its behavior in biological systems and materials. iucr.org
Reaction Mechanism Predictions and Energetic Landscapes
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and calculating their associated energy changes. This is particularly valuable for understanding the degradation and transformation of environmental contaminants like dinitrotoluenes.
The decomposition of dinitrotoluenes can proceed through various mechanisms, including unimolecular decomposition at high temperatures or reactions with radicals in advanced oxidation processes. dnu.dp.uanih.govacs.org Computational studies can map out the potential energy surface for these reactions, identifying transition states and intermediates. researchgate.net For example, the radical decomposition of 2,4-DNT initiated by a hydroxyl radical has been shown to proceed through a series of hydrogen abstractions and hydroxyl attachments. dnu.dp.ua Similar pathways can be computationally explored for 2,6-DNT.
Furthermore, the electrochemical reduction of related nitroaromatic compounds like TNT has been investigated using DFT to determine the reduction mechanism and rate-limiting steps. rsc.org These studies show that the reduction typically occurs sequentially on the nitro groups. The insights gained from these computational studies are vital for designing effective remediation strategies, such as bioremediation or advanced oxidation processes, for dinitrotoluene-contaminated sites. researchgate.netepa.gov
Predicting Decomposition and Transformation Pathways
Computational studies using methods like Density Functional Theory (DFT) are instrumental in mapping the potential energy surfaces of DNT isomers to identify the most likely initial steps in their thermal decomposition. For 2,6-DNT, several competing unimolecular decomposition pathways are theoretically plausible. These pathways are analogous to those studied for other nitroaromatics such as TNT and nitrotoluenes. huji.ac.ilacs.org The primary initiation reactions predicted by theoretical models generally fall into three categories:
C-NO₂ Homolysis: This is a common initial step in the decomposition of many nitroaromatic compounds. huji.ac.il The cleavage of the carbon-nitro bond results in the formation of a dinitrophenyl radical and a nitrogen dioxide (NO₂) radical. The bond dissociation energy (BDE) for this process is a key indicator of the molecule's thermal stability. Computational studies on 2,4-DNT, a closely related isomer, indicate that the C-NO₂ bond energy is significantly influenced by the position of the nitro groups. The presence of a methyl group ortho to a nitro group, as in 2,6-DNT, can introduce steric repulsion, potentially lowering the BDE for the ortho C-NO₂ bond compared to a nitro group in the para or meta position. researchgate.net For 2,4-DNT, the BDE for the C2-NO₂ bond is calculated to be lower than that for the C4-NO₂ bond. researchgate.net
Nitro-Nitrite Isomerization: This pathway involves the rearrangement of a nitro group (-NO₂) to a nitrite (B80452) group (-ONO), followed by the cleavage of the more labile O-NO bond. huji.ac.il This mechanism produces a dinitrophenoxy radical and nitric oxide (NO). While thermodynamically favorable, this pathway often has a high kinetic barrier, making it less competitive with direct C-NO₂ homolysis at very high temperatures. huji.ac.ilnih.gov
Intramolecular Hydrogen Abstraction (Ortho-Effect): This pathway is particularly relevant for nitroaromatics with a methyl group in the ortho position, such as 2,6-DNT. acs.org The reaction proceeds via the abstraction of a hydrogen atom from the methyl group by an oxygen atom of the adjacent nitro group, leading to the formation of an aci-nitro intermediate. This intermediate can then undergo a series of rearrangements and eliminations. For o-nitrotoluene, computational studies show this pathway leads to the formation of anthranil (B1196931) and water and is dominant at lower temperatures (below 1000 K). acs.orgnih.gov A similar mechanism is predicted to be a key low-energy pathway for the initial decomposition of 2,6-DNT.
The competition between these pathways is highly dependent on temperature. At lower temperatures, intramolecular hydrogen abstraction is often kinetically favored due to a lower activation energy. nih.govnih.gov As the temperature increases, the direct homolysis of the C-NO₂ bond becomes the predominant decomposition channel. nih.govnih.gov
Table 1: Predicted Initial Decomposition Pathways for 2,6-Dinitrotoluene (B127279)
| Pathway | Description | Key Intermediates/Products | Temperature Dependence |
|---|---|---|---|
| C-NO₂ Homolysis | Cleavage of the bond between the aromatic ring and a nitro group. | 2-methyl-6-nitrophenyl radical + NO₂ | Dominant at high temperatures (>1100 K). nih.gov |
| Nitro-Nitrite Isomerization | Isomerization of a nitro group to a nitrite group, followed by O-NO bond cleavage. | 2-methyl-6-nitrophenoxy radical + NO | Competes with C-NO₂ homolysis; relative importance varies with temperature. huji.ac.il |
| Intramolecular H-Abstraction | Transfer of a hydrogen from the methyl group to an adjacent nitro group. | Aci-nitro intermediate, leading to water elimination and cyclic products. | Kinetically favored at lower temperatures (<1000 K). nih.gov |
Thermochemical Properties and Kinetic Studies
Theoretical calculations are crucial for determining the thermochemical properties that govern the kinetics of decomposition. Properties such as the standard enthalpy of formation (ΔHf°), bond dissociation energies (BDEs), and activation energies (Ea) for various reaction pathways are computed to build kinetic models.
Table 2: Calculated Geometric Parameters for Dinitrotoluene Isomers
| Isomer | Relative Energy (kcal/mol) | C-N Bond Length (Å) (Position 2) | C-N-O-O Torsion Angle (°) (Position 2) | C-N Bond Length (Å) (Position 6) | C-N-O-O Torsion Angle (°) (Position 6) |
|---|---|---|---|---|---|
| 3,5-DNT | 0.00 | - | - | - | - |
| 2,4-DNT | 2.40 | 1.478 | -25.15 | - | - |
| 2,5-DNT | 2.75 | 1.478 | -29.34 | - | - |
| 2,6-DNT | 7.37 | 1.478 | -38.02 | 1.478 | -38.02 |
| 3,4-DNT | 9.67 | - | - | - | - |
| 2,3-DNT | 10.67 | 1.481 | -71.38 | - | - |
Data adapted from a computational study on DNT isomers. researchgate.net The torsion angle describes the twist of the NO₂ group out of the aromatic plane.
The higher relative energy of 2,6-DNT compared to other isomers like 3,5-DNT and 2,4-DNT suggests it is thermodynamically less stable, which can be attributed to the steric strain imposed by the two ortho-nitro groups flanking the methyl group. researchgate.net
Kinetic Studies: Kinetic modeling based on transition state theory and Rice-Ramsperger-Kassel-Marcus (RRKM) theory allows for the calculation of reaction rate constants as a function of temperature and pressure. For ortho-substituted nitrotoluenes, computational studies have established rate expressions for the dominant decomposition channels.
For o-nitrotoluene, the high-pressure-limit rate constant for the NO₂ elimination channel is predicted to be k(T) = 4.10 x 10¹⁷ exp(-37000/T) s⁻¹, while the water elimination channel (from the ortho-effect) is given by k(T) = 9.09 x 10¹² exp(-25800/T) s⁻¹. nih.gov These expressions highlight the kinetic competition: the water elimination pathway has a much lower activation energy (25800 K vs 37000 K, equivalent to ~51 vs ~74 kcal/mol) and pre-exponential factor, confirming its dominance at lower temperatures. A similar trend is expected for 2,6-DNT, where the presence of two ortho-nitro groups provides two opportunities for intramolecular hydrogen abstraction.
The bond dissociation energy of the C-NO₂ bond is a critical parameter for the high-temperature kinetics. For 2,4-DNT, the BDE for the C2-NO₂ bond is calculated to be approximately 61.2 kcal/mol. researchgate.net This value serves as a reasonable estimate for the activation energy of the C-NO₂ homolysis pathway in 2,6-DNT. The presence of the deuterium (B1214612) atoms in this compound would be expected to have a primary kinetic isotope effect on the intramolecular hydrogen abstraction pathway, making the C-D bond cleavage slower than C-H bond cleavage. This would slightly raise the activation energy for this specific pathway and could potentially increase the temperature at which C-NO₂ homolysis becomes the dominant decomposition route.
Advanced Spectroscopic Characterization of Deuterated Dinitrotoluenes
Mass Spectrometry for Isotopic Purity and Structural Confirmation
Mass spectrometry (MS) is a cornerstone technique for confirming the successful incorporation of deuterium (B1214612) atoms and assessing the isotopic purity of 2,6-DNT-d3. The introduction of three deuterium atoms results in a predictable mass shift of +3 atomic mass units (amu) compared to the unlabeled compound. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) offers the precision required to unequivocally determine the elemental composition of a molecule and its isotopologues. For 2,6-DNT-d3, HRMS can distinguish the deuterated compound from any residual unlabeled 2,6-DNT and other potential impurities with high confidence. A common strategy for evaluating isotopic enrichment involves acquiring full-scan mass spectra, extracting the ion currents for the labeled and unlabeled species, and integrating their respective peaks to calculate the percentage of isotopic purity. rsc.org This method provides a quantitative measure of the successful deuteration process. rsc.org The exact mass of the unlabeled 2,6-Dinitrotoluene (B127279) is 182.032757 g/mol . spectrabase.com The deuterated analog, C₇D₃H₃N₂O₄, has a calculated molecular weight of 185.15 g/mol . sigmaaldrich.com
Table 1: Comparison of Theoretical Masses for 2,6-DNT and 2,6-DNT-d3
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | 182.0328 |
| 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 | C₇D₃H₃N₂O₄ | 185.0515 |
Note: Data derived from theoretical calculations based on isotopic masses.
Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a molecular fingerprint. In 2,6-DNT, a common fragmentation involves the loss of an OH group to form a fragment with m/z 165. nih.gov The fragmentation pathways for the deuterated analog, 2,6-DNT-d3, are expected to be similar, but the masses of fragments containing the methyl group will be shifted by +3 amu. For instance, the molecular ion peak will appear at m/z 185. The analysis of these shifted fragments provides definitive evidence that the deuterium labeling is located on the methyl group as intended.
Table 2: Predicted Major EI-MS Fragments for 2,6-DNT and 2,6-DNT-d3
| Fragmentation Event | 2,6-DNT Fragment m/z | 2,6-DNT-d3 Fragment m/z | Notes |
| Molecular Ion [M]⁺ | 182 | 185 | Confirms M+3 shift |
| Loss of OH [M-OH]⁺ | 165 | 165 | Loss from a nitro group, methyl group unaffected |
| Loss of NO₂ [M-NO₂]⁺ | 136 | 139 | Fragment retains the deuterated methyl group |
| Loss of NO₂ + NO [M-NO₂-NO]⁺ | 106 | 109 | Fragment retains the deuterated methyl group |
Note: Fragmentation data for 2,6-DNT is based on experimental spectra from PubChem. nih.gov Predicted fragments for 2,6-DNT-d3 are inferred from these pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of isotopic labels and assessing enrichment levels. rsc.org In ¹H NMR spectroscopy of 2,6-DNT-d3, the most telling piece of evidence for successful deuteration is the absence of the singlet corresponding to the methyl (CH₃) protons, which typically appears around 2.58 ppm in the unlabeled compound. nih.gov The aromatic proton signals would remain, confirming the integrity of the benzene (B151609) ring structure. nih.gov
The isotopic enrichment can be quantified by comparing the integration of the residual methyl proton signal (if any) to the integration of the aromatic proton signals. For a pure, fully deuterated sample, this methyl signal should be absent. The combination of HRMS and NMR provides a comprehensive and robust evaluation of both the isotopic enrichment and the structural integrity of the synthesized deuterated compound. rsc.org
Infrared (IR) and Microwave Spectroscopy for Vibrational and Rotational Analysis
Infrared (IR) and microwave spectroscopy probe the vibrational and rotational energy levels of molecules, respectively. Isotopic substitution with deuterium significantly alters these energy levels due to the increased mass, providing detailed insights into molecular structure and dynamics.
IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. The substitution of hydrogen with deuterium in the methyl group of 2,6-DNT leads to a predictable shift in the vibrational frequencies of the C-H bonds. Because deuterium is heavier than hydrogen, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations.
This isotopic shift is a well-understood phenomenon rooted in the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. For a C-D bond, the reduced mass is greater than for a C-H bond, resulting in a lower vibrational frequency. For example, typical C-H stretching vibrations occur in the 2850-3000 cm⁻¹ range, while C-D stretching vibrations are observed in the 2100-2250 cm⁻¹ range. The observation of these new bands, coupled with the disappearance of the C-H methyl bands, confirms the deuteration at the alpha position. Vapor-phase IR spectral data has been reported for unlabeled 2,6-DNT. spectrabase.com
Table 3: Typical Infrared Wavenumber Ranges for C-H and C-D Vibrations
| Vibrational Mode | C-H Wavenumber (cm⁻¹) | C-D Wavenumber (cm⁻¹) |
| Symmetric/Asymmetric Stretch | 2850 - 3000 | 2100 - 2250 |
| Bending (Scissoring/Rocking) | 1350 - 1470 | ~950 - 1050 |
Microwave spectroscopy is a high-resolution technique used to study the rotational motion of molecules in the gas phase. tanta.edu.eg It provides extremely precise information about molecular geometry and internal dynamics. A gas-phase rotational spectroscopic study of 2,6-DNT has been conducted using a Fabry-Perot Fourier-transform microwave (FP-FTMW) spectrometer. rsc.org
The study revealed that the rotational transitions are split by hyperfine quadrupole coupling at the two ¹⁴N nuclei of the nitro groups. rsc.org For 2,6-DNT, the internal rotation of the methyl group was also analyzed. Quantum chemical calculations predicted an internal rotation barrier of V₃ = 698 cm⁻¹. rsc.org However, unlike its 2,4-DNT isomer, no splitting in the rotational spectrum due to this internal rotation was experimentally observed for 2,6-DNT, suggesting that the methyl rotor is relatively locked in its orientation on the timescale of the experiment. rsc.org The substitution of the methyl protons with deuterium in 2,6-DNT-d3 would increase the molecule's moments of inertia, leading to a predictable shift in the rotational spectral lines, which could be used to further refine the gas-phase structure.
Role in Certified Reference Materials and Analytical Standards Development
Production and Certification of Isotopic Standards for Analytical Methods
Isotopically labeled standards like 2,6-DNT-d3 are synthesized to support analytical testing, particularly methods involving isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the labeled standard is added to a sample at the beginning of the analytical process. Because the labeled standard (2,6-DNT-d3) is chemically identical to the target analyte (2,6-DNT), it behaves the same way during sample extraction, cleanup, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the known amount of the internal standard, a highly accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.
The production of these standards involves the chemical synthesis of 2,6-Dinitrotoluene (B127279) where the three hydrogen atoms on the methyl group (the alpha position) are replaced with deuterium (B1214612) atoms. This results in a molecule with a mass increase of three units (M+3) compared to the native compound. This mass difference is easily distinguishable by a mass spectrometer, allowing for simultaneous measurement of both the analyte and the standard without signal interference.
Certification of these materials is a rigorous process. Commercial suppliers provide detailed certificates of analysis that specify key properties of the standard. These properties are crucial for its use as a reliable reference material in analytical methods.
Table 1: Certified Properties of 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 This table is interactive. Users can sort columns to compare data points.
| Property | Specification | Description |
|---|---|---|
| Chemical Formula | C₇D₃H₃N₂O₄ | The empirical formula indicating the substitution of three deuterium (D) atoms. |
| CAS Number | 93951-90-7 | A unique identifier assigned by the Chemical Abstracts Service. |
| Molecular Weight | 185.15 | The mass of the deuterated molecule. |
| Isotopic Purity | ≥98 atom % D | Represents the percentage of the compound that is correctly labeled with deuterium. |
| Chemical Purity | ≥98% (CP) | The percentage of the material that is the specified chemical compound. |
The high isotopic and chemical purity are essential for certification, ensuring that the standard does not introduce significant impurities or unlabeled analyte into the analysis, which could compromise the accuracy of the results.
Inter-laboratory Comparison Studies and Quality Assurance Protocols
Inter-laboratory comparison studies, also known as proficiency testing (PT), are a cornerstone of laboratory quality assurance. In these studies, a coordinating body sends identical, characterized samples to multiple laboratories for analysis. The results are then compared to assess the competence of the participating labs and the reliability of the analytical methods they employ. Positive performance in these programs is often a requirement for laboratory accreditation.
While specific inter-laboratory studies focusing exclusively on 2,6-DNT-d3 are not commonly published, this compound is integral to the quality assurance protocols that are evaluated in PT schemes for explosives analysis. Regulatory methods, such as those published by the U.S. Environmental Protection Agency (EPA), mandate strict quality control procedures to ensure the reliability of analytical data. The use of internal standards is a key part of these protocols.
The role of 2,6-DNT-d3 in this context is to help laboratories achieve the high level of accuracy and precision required to pass proficiency tests. By compensating for matrix effects and variability in the analytical process, the deuterated internal standard reduces measurement uncertainty. When laboratories participate in PT studies for nitroaromatic compounds, their ability to accurately quantify analytes like 2,6-DNT is directly supported by the proper use of an appropriate internal standard like 2,6-DNT-d3. This ensures that results from different laboratories can be reliably compared, which is critical for regulatory and environmental decision-making.
Table 2: Quality Assurance Parameters Supported by 2,6-DNT-d3 This table is interactive. Users can filter by parameter to see its significance.
| QA/QC Parameter | Role of 2,6-DNT-d3 | Significance in Inter-laboratory Studies |
|---|---|---|
| Accuracy | Corrects for analyte loss during sample preparation and analysis. | Ensures a laboratory's reported value is close to the true, assigned value of the PT sample. |
| Precision | Minimizes variability introduced by the analytical process. | Demonstrates the reproducibility of a laboratory's measurements on the same sample. |
| Method Robustness | Compensates for interferences from complex sample matrices (e.g., soil, water). | Shows the method's reliability across different sample types that might be used in PT schemes. |
| Instrument Stability | Normalizes for fluctuations in mass spectrometer sensitivity over time. | Helps maintain consistent performance during the analysis of a batch of samples, including PT samples. |
Application in Environmental Monitoring and Regulatory Science
2,6-Dinitrotoluene is an environmental contaminant often associated with the manufacturing of explosives, such as 2,4,6-Trinitrotoluene (B92697) (TNT), and propellants. epa.gov Its presence in soil and water at military sites and ordnance plants is a significant environmental concern, necessitating reliable monitoring programs to assess contamination levels and ensure public safety. dtic.mil
Regulatory bodies like the U.S. EPA have established analytical methods for the determination of explosives in environmental samples. For example, EPA Method 8330B is used for the analysis of nitroaromatics and nitramines by High Performance Liquid Chromatography (HPLC), and EPA Method 529 covers the determination of explosives in drinking water by Solid Phase Extraction (SPE) followed by Gas Chromatography/Mass Spectrometry (GC/MS).
In these regulatory methods, 2,6-DNT-d3 serves as an ideal internal standard for the quantification of 2,6-DNT. When analyzing environmental samples, which can have complex and variable matrices, the use of a deuterated internal standard is crucial. It allows analysts to correct for inefficiencies in the extraction process and for matrix-induced signal suppression or enhancement in the analytical instrument. nih.gov This correction is vital for generating the accurate and legally defensible data required for regulatory compliance and environmental remediation decisions.
The use of 2,6-DNT-d3 ensures that the reported concentrations of 2,6-DNT in soil, water, or other environmental media are a true reflection of the contamination level, enabling accurate risk assessment and effective management of contaminated sites.
Future Perspectives in 2,6 Dinitrotoluene Alpha,alpha,alpha D3 Research
Emerging Applications in Biocatalysis and Enzyme Engineering
The biodegradation of 2,6-DNT is a critical area of research for developing effective bioremediation strategies. nih.govnih.gov Several bacterial strains have been identified that can mineralize 2,6-DNT through specific enzymatic pathways. nih.govnih.govdtic.mil Future research utilizing 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 can provide unprecedented insights into these biocatalytic processes.
One of the most promising applications lies in the study of kinetic isotope effects (KIEs) . The breaking of the C-D bond is slower than the breaking of a C-H bond. By comparing the rate of enzymatic degradation of 2,6-DNT with its deuterated counterpart, researchers can determine if the cleavage of a C-H bond in the methyl group is a rate-determining step in the catalytic mechanism. epfl.ch This information is crucial for understanding the intricate workings of enzymes like dinitrotoluene dioxygenase. researchgate.netnih.gov
For instance, consider a hypothetical study comparing the degradation rates of 2,6-DNT and this compound by a purified dioxygenase. The data could be presented as follows:
| Substrate | Initial Concentration (µM) | Rate of Degradation (µM/min) | Kinetic Isotope Effect (kH/kD) |
| 2,6-Dinitrotoluene (B127279) | 100 | 5.2 | 1.8 |
| This compound | 100 | 2.9 |
A significant KIE value, as illustrated in the table, would strongly suggest that the methyl group is directly involved in the initial, rate-limiting step of the enzymatic reaction. This knowledge can guide enzyme engineering efforts to create more efficient biocatalysts for the bioremediation of 2,6-DNT. By modifying the active site of the enzyme to better accommodate the methyl group, it may be possible to enhance the degradation rate.
Furthermore, this compound can be used as a tracer to elucidate complex biodegradation pathways. By tracking the deuterium (B1214612) label through various metabolic intermediates, scientists can confirm the sequence of reactions and identify novel metabolites. nih.gov This would be particularly valuable in distinguishing between different proposed degradation pathways. nih.gov
Integration with Advanced Data Science and Machine Learning Approaches
The fields of data science and machine learning are increasingly being applied to biological and environmental sciences. nih.govceur-ws.org In the context of 2,6-DNT research, data generated from studies using this compound can serve as a high-quality input for developing predictive models.
Machine learning algorithms could be trained on datasets that include information on the enzymatic degradation of both the deuterated and non-deuterated forms of 2,6-DNT. researchgate.net These models could then be used to predict the biodegradability of other nitroaromatic compounds or to identify the key molecular features that influence their amenability to enzymatic attack.
A potential application is the development of a predictive model for the formation of metabolites. By inputting the structure of a nitroaromatic compound, the model could predict the likely metabolic products based on patterns learned from experimental data with labeled compounds like this compound. nih.gov
Below is a hypothetical data table that could be used to train such a machine learning model:
| Compound | Isotopic Label | Enzyme | Metabolite(s) Identified | Degradation Efficiency (%) |
| 2,6-Dinitrotoluene | None | Dioxygenase A | 3-Methyl-4-nitrocatechol | 85 |
| This compound | d3 | Dioxygenase A | Deuterated 3-Methyl-4-nitrocatechol | 78 |
| 2,4-Dinitrotoluene | None | Dioxygenase B | 4-Methyl-5-nitrocatechol | 92 |
By incorporating data from isotopically labeled compounds, these models can achieve higher accuracy and predictive power. This can accelerate the process of identifying effective bioremediation strategies for a wide range of environmental pollutants.
Cross-Disciplinary Research Opportunities
The utility of this compound extends beyond biocatalysis and data science, offering exciting opportunities for cross-disciplinary research.
In environmental science , this deuterated compound can be used as a surrogate standard in environmental monitoring and risk assessment studies. env.go.jpenv.go.jp Its physicochemical properties are nearly identical to the non-labeled compound, but it can be distinguished using mass spectrometry. nih.govnih.govplos.orgosha.gov This allows for more accurate quantification of 2,6-DNT in complex environmental matrices such as soil and water, by correcting for losses during sample preparation and analysis. cdc.gov
In the field of analytical chemistry , the development of sensitive and selective methods for the detection of 2,6-DNT and its metabolites is crucial. nih.govnih.govplos.orgosha.gov this compound can serve as an ideal internal standard for isotope dilution mass spectrometry, which is considered a gold-standard quantification technique.
Furthermore, in ecotoxicology , the use of labeled compounds can help to trace the uptake, metabolism, and excretion of 2,6-DNT in various organisms. This can provide a more accurate assessment of its bioaccumulation potential and toxicological effects on ecosystems. health.mil
The following table outlines potential cross-disciplinary research applications for this compound:
| Research Area | Application | Expected Outcome |
| Environmental Fate and Transport | Tracer studies in soil and water microcosms | Accurate determination of degradation rates and transport parameters. |
| Analytical Method Development | Internal standard for LC-MS/MS analysis | Highly accurate and precise quantification of 2,6-DNT in environmental samples. |
| Ecotoxicology | Bioaccumulation studies in aquatic organisms | Understanding the metabolic fate of 2,6-DNT and its potential for biomagnification. |
Q & A
Basic: How is 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 synthesized for use as an isotopic internal standard in environmental analysis?
Answer:
Deuterated 2,6-Dinitrotoluene (2,6-DNT-d3) is synthesized via selective deuteration of the methyl group in the parent compound. Common methods include catalytic H-D exchange using deuterium gas (D₂) in the presence of platinum or palladium catalysts or via alkylation of nitrobenzene derivatives with deuterated methyl iodide (CD₃I). The product is typically purified to ≥98 atom% deuterium purity using recrystallization or chromatography to ensure minimal isotopic interference in analytical applications .
Basic: What are the critical storage and handling protocols for this compound to ensure stability and prevent degradation?
Answer:
Store the compound in airtight, light-resistant containers at 0–6°C to minimize thermal degradation and isotopic exchange. Use explosion-proof refrigeration for bulk quantities due to its nitroaromatic properties. Grounding and bonding of conductive containers are critical to prevent static discharge during transfer. Handling should occur in fume hoods with spark-resistant tools to mitigate explosion risks, as outlined in safety protocols for nitro compounds .
Advanced: How does the deuterium labeling in this compound influence its physicochemical properties compared to the non-deuterated analogue?
Answer:
Deuterium substitution increases molecular mass (185.15 g/mol vs. 182.13 g/mol for non-deuterated 2,6-DNT), altering vibrational modes and slightly elevating melting points. Kinetic isotope effects reduce reaction rates in metabolic pathways, which is critical for tracking isotopic retention in tracer studies. Solubility in polar solvents (e.g., acetonitrile-methanol mixtures) remains comparable, but deuterated forms exhibit reduced volatility, affecting GC retention times .
Advanced: What methodological considerations are essential when using this compound as an internal standard in quantifying environmental samples via GC-MS?
Answer:
Key considerations include:
- Matrix Matching : Calibrate with deuterated standards spiked into sample matrices (e.g., soil, water) to account for extraction efficiency variations.
- Ion Suppression : Monitor for co-eluting contaminants that suppress ionization; use selective ion monitoring (SIM) for m/z 185 (D3-labeled) vs. 182 (unlabeled).
- Deuterium Stability : Validate isotopic integrity post-extraction, as acidic/basic conditions may induce H-D exchange. Methods like EPA 8330, optimized for nitroaromatics, are recommended .
Advanced: How can researchers resolve discrepancies in toxicological data between in vitro and in vivo studies of 2,6-Dinitrotoluene and its deuterated derivatives?
Answer:
Discrepancies arise from metabolic differences: in vitro systems lack hepatic enzymes that reduce nitro groups to amines (e.g., via cytochrome P450). To reconcile
- Conduct comparative metabolism studies using deuterated analogs to track metabolite formation (e.g., LC-MS/MS detection of deuterated toluenediamine).
- Use hepatic microsomal assays to simulate in vivo conditions.
- Account for isotopic effects on enzyme kinetics, as deuterium may slow metabolic activation, altering toxicity profiles .
Basic: What analytical techniques are most effective for identifying and quantifying this compound in complex matrices?
Answer:
- GC-MS with Electron Capture Detection (ECD) : Provides high sensitivity for nitroaromatics in environmental samples (detection limits ~0.1 µg/L).
- HPLC-UV/Vis : Uses a C18 column with acetonitrile-water mobile phases; deuterated analogs elute slightly earlier than non-deuterated forms.
- LC-MS/MS : Enables isotopic differentiation via precise m/z resolution, critical for trace analysis in biological matrices .
Advanced: What experimental design strategies optimize the use of this compound in metabolic pathway studies to track deuterium retention?
Answer:
- Stable Isotope Tracing : Administer 2,6-DNT-d3 to model organisms (e.g., rats) and use high-resolution mass spectrometry to identify deuterated metabolites (e.g., toluenediamine-d3).
- Time-Course Studies : Sample tissues at intervals to assess isotopic turnover rates and adduct formation (e.g., hepatic DNA adducts via ³²P-postlabeling).
- Control for Isotope Effects : Compare results with non-deuterated 2,6-DNT to isolate kinetic and thermodynamic impacts of deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
